molecular formula C12H12N2O2 B14478363 Ethyl (quinazolin-4(3H)-ylidene)acetate CAS No. 65961-75-3

Ethyl (quinazolin-4(3H)-ylidene)acetate

Cat. No.: B14478363
CAS No.: 65961-75-3
M. Wt: 216.24 g/mol
InChI Key: IFEOVGYHLIYIHD-UHFFFAOYSA-N
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Description

Acetic acid, 4(1H)-quinazolinylidene-, ethyl ester is a chemical compound that belongs to the class of esters Esters are organic compounds derived from carboxylic acids and alcohols This particular ester is characterized by the presence of a quinazoline ring, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, 4(1H)-quinazolinylidene-, ethyl ester typically involves the esterification of acetic acid with an alcohol in the presence of a catalyst. One common method is the Fischer esterification, where acetic acid reacts with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to drive the equilibrium towards the formation of the ester .

Industrial Production Methods

In industrial settings, the production of esters like acetic acid, 4(1H)-quinazolinylidene-, ethyl ester can be achieved through similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques, such as distillation, helps in obtaining high yields of the desired ester .

Chemical Reactions Analysis

Types of Reactions

Acetic acid, 4(1H)-quinazolinylidene-, ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Alcohol and a catalyst such as sodium methoxide.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

Major Products Formed

    Hydrolysis: Acetic acid and ethanol.

    Transesterification: A different ester and alcohol.

    Reduction: The corresponding alcohol.

Mechanism of Action

The mechanism of action of acetic acid, 4(1H)-quinazolinylidene-, ethyl ester involves its interaction with specific molecular targets and pathways. The quinazoline ring in the compound can interact with various enzymes and receptors, leading to biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Properties

CAS No.

65961-75-3

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

ethyl 2-(3H-quinazolin-4-ylidene)acetate

InChI

InChI=1S/C12H12N2O2/c1-2-16-12(15)7-11-9-5-3-4-6-10(9)13-8-14-11/h3-8H,2H2,1H3,(H,13,14)

InChI Key

IFEOVGYHLIYIHD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C1C2=CC=CC=C2N=CN1

Origin of Product

United States

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